4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-fluorobenzoate
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Overview
Description
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-fluorobenzoate is a complex organic compound with the molecular formula C21H16FNO4 and a molecular weight of 365.35 g/mol . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
The synthesis of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-fluorobenzoate involves several steps. The starting materials typically include 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline and 4-fluorobenzoic acid. The reaction conditions often involve the use of a dehydrating agent to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different quinoline derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-fluorobenzoate is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an inhibitor of specific enzymes .
Comparison with Similar Compounds
When compared to other similar compounds, 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-fluorobenzoate stands out due to its unique structural features and potential applications. Similar compounds include:
- 4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-fluorobenzoate
- 4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-methylbenzoate
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and applications .
Properties
Molecular Formula |
C21H16FNO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 4-fluorobenzoate |
InChI |
InChI=1S/C21H16FNO4/c1-11-10-21(2,3)23-17-15(11)8-14(9-16(17)18(24)19(23)25)27-20(26)12-4-6-13(22)7-5-12/h4-10H,1-3H3 |
InChI Key |
QWGQXWJRROSJPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC=C(C=C4)F)(C)C |
Origin of Product |
United States |
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